3-(Piperidin-1-yl)propanoic acid hydrochloride

Physicochemical Properties Lipophilicity ADME Prediction

Source 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS 14788-15-9) as a differentiated hydrochloride salt offering enhanced aqueous solubility and storage stability versus the free base. This versatile scaffold—featuring a critical three-carbon linker—serves as a key precursor to the antifiloviral agent AS-358 and acts as a validated allosteric PAR2 inhibitor (IC50 ≈ 2.3 µM). Its defined LogP (-2.45) and melting point (105-110 °C) ensure reliable performance in automated synthesis and high-throughput screening workflows.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 14788-15-9
Cat. No. B087506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-yl)propanoic acid hydrochloride
CAS14788-15-9
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESC1CC[NH+](CC1)CCC(=O)O.[Cl-]
InChIInChI=1S/C8H15NO2.ClH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-7H2,(H,10,11);1H
InChIKeyZBTNZXCCWPOONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS 14788-15-9) for Research Applications


3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS 14788-15-9) is a synthetic organic compound characterized by a piperidine ring linked to a propanoic acid moiety, presented as a hydrochloride salt . This salt form is associated with enhanced aqueous solubility and stability compared to its free base counterpart, making it a practical choice for various laboratory applications . It functions as a versatile small molecule scaffold and is a key precursor or intermediate in the synthesis of more complex molecules, including novel pharmaceutical agents like the antifilovirus agent AS-358 [1]. Beyond its utility as a building block, the compound itself has demonstrated intrinsic biological activity, acting as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2) [2].

Strategic Sourcing: Why 3-(Piperidin-1-yl)propanoic acid HCl is Not Interchangeable with Analogs


This compound cannot be trivially substituted due to the critical interplay of its specific structural features and their functional consequences. The presence of a three-carbon (propanoic acid) linker between the basic piperidine nitrogen and the carboxylic acid distinguishes it from analogs with shorter (e.g., 2-(piperidin-1-yl)acetic acid) or longer (e.g., 4-(piperidin-1-yl)butanoic acid) chains, which are known to exhibit different pharmacological properties . This chain length influences its physicochemical properties, such as a predicted LogP of -2.45 for the free acid [1], and impacts its behavior in biological systems and synthetic reactions. Furthermore, the availability as a stable hydrochloride salt is a critical procurement differentiator. This form enhances water solubility and simplifies handling and long-term storage compared to the more sensitive free base . These factors are crucial for ensuring consistent experimental outcomes and efficient supply chain management, making the selection of this specific compound essential for projects that rely on its defined role as an intermediate, a ligand, or a direct-acting PAR2 antagonist [2].

Evidence-Based Differentiation: Quantifying the Value of 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS 14788-15-9)


Defined Physicochemical Identity: Quantified LogP and Melting Point of the Parent Free Acid

The lipophilicity of the parent free acid, a key determinant of membrane permeability and solubility, is quantified by a LogP value of -2.45 [1]. This high hydrophilicity is distinct from analogs like 2-(piperidin-1-yl)acetic acid hydrochloride or 4-(piperidin-1-yl)butanoic acid hydrochloride, which have different chain lengths. Additionally, the free acid has a defined melting point range of 105-110 °C [2]. These quantitative metrics enable scientists to model ADME properties and design purification protocols with greater precision than would be possible with less-characterized or generic building blocks.

Physicochemical Properties Lipophilicity ADME Prediction

Enhanced Stability and Handling via Hydrochloride Salt Form

The procurement of 3-(Piperidin-1-yl)propanoic acid as a hydrochloride salt offers practical advantages over its free base form. The hydrochloride group is reported to stabilize the compound and make it easier to handle and store, with vendors specifying long-term storage in a cool, dry place at room temperature . Furthermore, the hydrochloride salt is described as typically more soluble in water than the free base, enhancing its utility in aqueous applications . While exact comparative solubility data in mg/mL is not provided, the qualitative difference in stability and solubility is a key procurement consideration.

Formulation Stability Solubility Supply Chain

Validated Role as a Crucial Intermediate in the Synthesis of the Antifilovirus Agent AS-358

This compound is not just a theoretical building block; it is a validated precursor in the synthesis of the novel antifilovirus agent AS-358 (a borneol ester derivative) [1]. A peer-reviewed study found that in rat blood and plasma, AS-358 undergoes rapid hydrolysis at the ester bond, releasing the parent 3-(piperidin-1-yl)propanoic acid [1]. This finding directly informs the design of ester-based prodrugs, where the pharmacokinetic profile of the final agent is tied to the stability of the 3-(piperidin-1-yl)propanoic acid linker. While not a direct comparison, this evidence establishes a documented, high-impact application that distinguishes it from other similar building blocks which may lack such a clear application in advanced drug discovery.

Synthetic Chemistry Antiviral Agents Prodrug Design

Direct Biological Activity as an Allosteric PAR2 Antagonist (IC50 = 2.3 µM)

The compound demonstrates intrinsic biological activity as an allosteric antagonist of Protease Activated Receptor-2 (PAR2), a G-protein coupled receptor involved in inflammation and cancer [1]. It has a measured antagonist potency (IC50) of approximately 2.3 µM [1]. While this potency is modest, its mechanism as an allosteric modulator targeting a conserved pocket across the PAR family is a significant differentiator [1]. In contrast to simpler analogs that may lack any characterized biological target, this compound's defined activity provides a unique and tangible starting point for chemical biology studies and drug discovery efforts aimed at PAR2-mediated pathologies.

Pharmacology Inflammation GPCR Signaling Allosteric Modulation

Validated Use Cases: Where 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS 14788-15-9) Delivers Verifiable Value


Development of Ester-Based Prodrugs, Inspired by the Antifiloviral Agent AS-358

This is the most compelling and evidence-backed application scenario. The compound's role as a precursor to the antifiloviral agent AS-358 is well-documented in a peer-reviewed study [1]. The research demonstrates that the ester bond linking 3-(piperidin-1-yl)propanoic acid to borneol is a key site of metabolic instability, leading to rapid hydrolysis in vivo [1]. This knowledge provides a rational foundation for medicinal chemists to design new prodrugs. By using this compound as a building block, researchers can explore a range of ester derivatives, intentionally tuning the pharmacokinetic profile of a candidate drug by leveraging the documented lability of this specific linker. This application is directly derived from quantitative evidence and offers a clear, strategic advantage for procurement.

Investigation of Allosteric Modulation of Protease-Activated Receptors (PARs)

The compound's activity as an allosteric antagonist of PAR2 (IC50 ≈ 2.3 µM) provides a validated starting point for chemical biology studies [2]. Researchers can use it as a tool compound to probe the functional consequences of allosteric modulation on PAR2 signaling and its downstream effects in inflammation and cell proliferation [2]. Unlike orthosteric antagonists, its allosteric mechanism may offer advantages in terms of selectivity and functional bias. This application is supported by direct biological data and positions the compound as a valuable asset for laboratories investigating the complex pharmacology of the PAR family of GPCRs [2].

Synthesis of Diverse Piperidine-Containing Small Molecule Libraries

The compound's designation as a 'versatile small molecule scaffold' is supported by its structure, which features both a basic amine (the piperidine ring) and a carboxylic acid . These two functional groups are the foundation of countless chemical transformations, including amide bond formation, esterification, and reductive amination. The availability of the compound as a stable, easy-to-handle hydrochloride salt simplifies its use in parallel synthesis and automated chemistry workflows . This makes it an ideal core for generating diverse libraries of piperidine-containing compounds for high-throughput screening against a wide range of biological targets. The quantitative definition of its LogP (-2.45 for the free acid) and melting point (105-110 °C) further supports its reliable and predictable use in such automated and high-throughput settings [3][4].

Technical Documentation Hub

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